molecular formula C12H22O2 B15173224 Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate CAS No. 919087-57-3

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate

Cat. No.: B15173224
CAS No.: 919087-57-3
M. Wt: 198.30 g/mol
InChI Key: PPCLONULRSADRA-LBPRGKRZSA-N
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Description

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is an organic compound with the molecular formula C12H22O2. It is an ester, characterized by the presence of a methyl group attached to the oxygen atom of the ester functional group. This compound is notable for its structural complexity, which includes a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s ester functionality makes it a candidate for studying enzyme-catalyzed hydrolysis.

    Medicine: Its derivatives are explored for potential pharmacological activities.

    Industry: It is used in the manufacture of fragrances and flavorings due to its ester group, which imparts pleasant aromas.

Mechanism of Action

The mechanism by which Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate exerts its effects involves interactions with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is crucial for the compound’s metabolism and bioactivity. The pathways involved include enzymatic cleavage and subsequent metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-ethyl-2-(propan-2-yl)hexanoate: Similar in structure but with an ethyl group instead of an ethenyl group.

    Methyl (2S)-2-methyl-2-(propan-2-yl)hexanoate: Contains a methyl group in place of the ethenyl group.

Uniqueness

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is unique due to its ethenyl group, which introduces a degree of unsaturation and potential for additional chemical reactivity. This structural feature distinguishes it from its saturated counterparts and can influence its physical and chemical properties, such as boiling point and reactivity in polymerization reactions.

Properties

CAS No.

919087-57-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl (2S)-2-ethenyl-2-propan-2-ylhexanoate

InChI

InChI=1S/C12H22O2/c1-6-8-9-12(7-2,10(3)4)11(13)14-5/h7,10H,2,6,8-9H2,1,3-5H3/t12-/m0/s1

InChI Key

PPCLONULRSADRA-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@](C=C)(C(C)C)C(=O)OC

Canonical SMILES

CCCCC(C=C)(C(C)C)C(=O)OC

Origin of Product

United States

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